molecular formula C16H17N3O4S B6135376 N-(4-ACETAMIDOPHENYL)-4-METHANESULFONAMIDOBENZAMIDE

N-(4-ACETAMIDOPHENYL)-4-METHANESULFONAMIDOBENZAMIDE

Cat. No.: B6135376
M. Wt: 347.4 g/mol
InChI Key: MXQZIKAZTVVAFS-UHFFFAOYSA-N
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Description

N-(4-ACETAMIDOPHENYL)-4-METHANESULFONAMIDOBENZAMIDE is an organosulfur compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETAMIDOPHENYL)-4-METHANESULFONAMIDOBENZAMIDE typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents and catalysts to facilitate the formation of the sulfur-nitrogen bonds.

Industrial Production Methods

In industrial settings, the production of sulfonamides like this compound is carried out using large-scale reactors where thiols and amines are reacted under controlled conditions. The process is optimized to ensure high yield and purity of the final product, with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETAMIDOPHENYL)-4-METHANESULFONAMIDOBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield sulfonyl derivatives, while reduction reactions produce amine derivatives .

Scientific Research Applications

N-(4-ACETAMIDOPHENYL)-4-METHANESULFONAMIDOBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug design and discovery programs, particularly as a scaffold for developing new pharmaceuticals.

    Industry: The compound is used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of N-(4-ACETAMIDOPHENYL)-4-METHANESULFONAMIDOBENZAMIDE involves its interaction with molecular targets and pathways in biological systems. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation and pain. The inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-ACETAMIDOPHENYL)-4-METHANESULFONAMIDOBENZAMIDE include other sulfonamides and organosulfur compounds, such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific structure, which allows for unique interactions with biological targets. This makes it a valuable compound in drug design and discovery, as well as in the development of new materials with specific properties .

Properties

IUPAC Name

N-(4-acetamidophenyl)-4-(methanesulfonamido)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-11(20)17-13-7-9-14(10-8-13)18-16(21)12-3-5-15(6-4-12)19-24(2,22)23/h3-10,19H,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQZIKAZTVVAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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